molecular formula C8H9NO2 B587013 D-(-)-2-Phenylglycine-d5 CAS No. 1246817-98-0

D-(-)-2-Phenylglycine-d5

Cat. No.: B587013
CAS No.: 1246817-98-0
M. Wt: 156.196
InChI Key: ZGUNAGUHMKGQNY-MWQKFOQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-(-)-2-Phenylglycine-d5: is a deuterated form of D-(-)-2-Phenylglycine, a chiral amino acid derivative. The deuterium atoms replace the hydrogen atoms in the phenyl ring, making it useful in various scientific studies, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry. This compound is significant in the synthesis of pharmaceuticals and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Benzaldehyde:

Industrial Production Methods:

  • The industrial production of D-(-)-2-Phenylglycine-d5 involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in the final step to achieve the desired deuteration.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • D-(-)-2-Phenylglycine-d5 can undergo oxidation reactions to form corresponding oxo derivatives.
    • Common reagents: Potassium permanganate, chromium trioxide.
  • Reduction:

    • Reduction of the carboxyl group can yield alcohol derivatives.
    • Common reagents: Lithium aluminum hydride, sodium borohydride.
  • Substitution:

    • The amino group can participate in substitution reactions to form various derivatives.
    • Common reagents: Alkyl halides, acyl chlorides.

Major Products:

  • Oxidation products include phenylglyoxylic acid derivatives.
  • Reduction products include phenylglycinol derivatives.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Serves as a standard in nuclear magnetic resonance spectroscopy due to its deuterium content.

Biology:

  • Studied for its role in enzyme-substrate interactions and protein synthesis.

Medicine:

  • Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry:

  • Employed in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

Molecular Targets and Pathways:

  • D-(-)-2-Phenylglycine-d5 interacts with enzymes and proteins, influencing their structure and function.
  • The deuterium atoms can affect the kinetic isotope effect, altering reaction rates and mechanisms.

Comparison with Similar Compounds

  • D-(-)-2-Phenylglycine
  • L-Phenylglycine
  • D-Phenylalanine
  • L-Phenylalanine

Uniqueness:

  • The presence of deuterium atoms in D-(-)-2-Phenylglycine-d5 makes it unique for studies involving isotopic labeling.
  • It provides distinct advantages in nuclear magnetic resonance spectroscopy and mass spectrometry due to its altered physical properties.

Properties

CAS No.

1246817-98-0

Molecular Formula

C8H9NO2

Molecular Weight

156.196

IUPAC Name

(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1/i1D,2D,3D,4D,5D

InChI Key

ZGUNAGUHMKGQNY-MWQKFOQQSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)N

Synonyms

(αR)-α-Amino-benzeneacetic-d5 Acid;  D-2-Phenyl-glycine-d5;  (-)-(R)-Phenylglycine-d5;  (-)-Phenylglycine-d5;  (2R)-Amino-2-phenylethanoic-d5 Acid; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.